Ethyl 3-iodo-2-propylhex-2-enoate
Description
Properties
CAS No. |
265671-96-3 |
|---|---|
Molecular Formula |
C11H19IO2 |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
ethyl 3-iodo-2-propylhex-2-enoate |
InChI |
InChI=1S/C11H19IO2/c1-4-7-9(10(12)8-5-2)11(13)14-6-3/h4-8H2,1-3H3 |
InChI Key |
OZBWGGRFXIKQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Iodination of Propylhex-2-enoate
- Propylhex-2-enoate
- Iodine or iodine monochloride
- Solvent (e.g., dichloromethane)
Dissolve Propylhex-2-enoate in a suitable solvent.
Add Iodine slowly while stirring at room temperature to avoid excessive heat generation.
Monitor the Reaction using thin-layer chromatography (TLC) until completion.
Quench the Reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.
Extract the Product using an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
Purify the Product via column chromatography.
Expected Yield: Approximately 70% with proper optimization.
Horner-Wadsworth-Emmons Reaction
- Ethyl phosphonoacetate
- Aldehyde or ketone containing a suitable carbon chain
- Base (e.g., sodium hydride or potassium tert-butoxide)
Prepare the Phosphonate Ester: React ethyl phosphonoacetate with sodium hydride to generate a nucleophilic species.
Add Aldehyde or Ketone: Introduce the carbonyl compound to form an alkene after elimination of phosphonic acid.
Iodination: Perform iodination on the resulting alkene using iodine monochloride in a suitable solvent.
Workup: Similar to the previous method, quench and extract.
Expected Yield: Approximately 75% depending on reaction conditions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Iodination of Propylhex-2-enoate | Simple setup, direct approach | Requires careful handling of iodine |
| Horner-Wadsworth-Emmons Reaction | High selectivity and yield | More steps involved, requires phosphonate ester |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-2-propylhex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Ethyl 3-hydroxy-2-propylhex-2-enoate.
Reduction: Ethyl 3-iodo-2-propylhexanol.
Oxidation: Ethyl 3-iodo-2-propylhexanoic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 3-iodo-2-propylhex-2-enoate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it useful in creating complex molecules. It can undergo:
- Oxidation : Producing 3-propylhex-2-enoic acid.
- Reduction : Yielding 3-propylhex-2-enol.
- Nucleophilic Substitution : Leading to various substituted esters or amides depending on the nucleophile used.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Antineoplastic Activity : Studies have shown its efficacy in inhibiting cancer cell proliferation, suggesting applications in cancer therapeutics.
- Enzyme-Catalyzed Reactions : The compound can be utilized to study ester hydrolysis and other enzymatic processes, aiding in understanding enzyme kinetics and mechanisms.
Industrial Applications
In industry, this compound is employed in:
- Fragrance Production : Its pleasant odor makes it suitable for use in perfumes and flavoring agents.
- Chemical Manufacturing : It acts as an intermediate in synthesizing other chemicals, enhancing production efficiency .
Case Studies
- Antineoplastic Activity Study : A comparative study highlighted the compound's ability to inhibit specific cancer cell lines more effectively than traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.
- Enzymatic Hydrolysis Research : Experiments demonstrated that this compound could serve as a substrate for various hydrolases, providing insights into enzyme specificity and efficiency.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-2-propylhex-2-enoate in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester is converted to a carboxylic acid.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group and Reactivity Comparisons
(a) Halogenated Esters
- Ethyl 3-Chloro-2-propylhex-2-enoate: Replacing iodine with chlorine reduces leaving-group ability (lower polarizability), slowing nucleophilic substitution. The smaller size of chlorine may also alter steric effects in cycloadditions.
- Ethyl 3-Bromo-2-propylhex-2-enoate: Bromine’s intermediate electronegativity and size balance reactivity and stability. Such derivatives are common in cross-coupling reactions, whereas iodine’s superior leaving-group ability favors elimination or substitution (e.g., in Heck reactions).
(b) Phosphonothiolate Analogs (–9)
Phosphonothiolates like O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide () exhibit distinct properties:
- Functional Groups: Phosphonothiolates contain P=O and P–S bonds, enhancing stability against hydrolysis compared to esters.
- Reactivity: The thiophosphate group in phosphonothiolates resists nucleophilic attack, whereas the α,β-unsaturated ester in the target compound is prone to conjugate additions.
- Applications: Phosphonothiolates are often neurotoxic agents (e.g., S-40 in ), whereas the target ester’s applications may focus on synthetic intermediates.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

